![molecular formula C9H12IN B1369239 Ethyl-(2-iodo-benzyl)-amine CAS No. 76464-92-1](/img/structure/B1369239.png)
Ethyl-(2-iodo-benzyl)-amine
Overview
Description
Ethyl-(2-iodo-benzyl)-amine is a chemical compound with the molecular formula C11H14INO . It is related to [Ethyl-(2-iodo-benzyl)-amino]-acetic acid and 2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol .
Synthesis Analysis
The synthesis of related compounds involves Cu (I) catalysed cyclisation reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates . Another method involves the use of 2-Iodobenzyl alcohol .Molecular Structure Analysis
The molecular weight of Ethyl-(2-iodo-benzyl)-amine is 305.15531 . The structure is related to 2-Iodobenzyl alcohol and [Ethyl-(2-iodo-benzyl)-amino]-acetic acid .Physical And Chemical Properties Analysis
Ethyl-(2-iodo-benzyl)-amine is related to [Ethyl-(2-iodo-benzyl)-amino]-acetic acid and 2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol, which have physical and chemical properties listed on various chemical databases .Scientific Research Applications
Polymer Science Applications : The compound has been used in the study of diblock copolymers, specifically in the selective quaternization of 2-(dimethylamino)ethyl methacrylate (DMA) residues in tertiary amine methacrylate diblock copolymers. These cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, which is significant in polymer science (Bütün, Armes, & Billingham, 2001).
Synthesis of Novel Compounds : Ethyl-(2-iodo-benzyl)-amine is involved in the synthesis of new compounds. For instance, amino acid methyl, ethyl, or benzyl esters have been used as amination agents in reactions with other compounds to form new derivatives, expanding the possibilities in organic synthesis (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Stereoselective Intermolecular C-H Amination Reactions : The compound is instrumental in stereoselective intermolecular C-H amination reactions. These reactions lead to the production of chiral benzylic and propargylic amines, which are important in various chemical synthesis processes (Lebel, Trudel, & Spitz, 2012).
Nucleophilic Substitution Studies : It has been used to study the nucleophilicity of aliphatic amines in the Menschutkin reaction, providing insights into reaction kinetics and solvent effects on chemical reactivity (Okamoto, Fukui, Nitta, & Shingu, 1967).
Brain Imaging Studies : Ethyl-(2-iodo-benzyl)-amine derivatives have been evaluated in rat brain localization studies, contributing to the development of imaging agents for brain research (Winchell, Baldwin, & Lin, 1980).
Bioconjugation Mechanisms : The compound plays a role in understanding the mechanism of amide formation in bioconjugation processes in aqueous media, which is crucial in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).
properties
IUPAC Name |
N-[(2-iodophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNTRPGCMWOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(2-iodo-benzyl)-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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